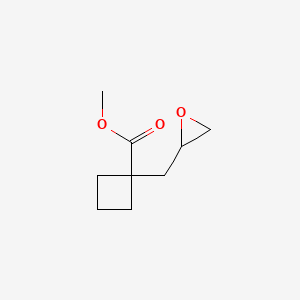

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” has been reported in the literature . For instance, the reaction of indole-3-carbaldehyde with epichlorohydrin resulted in the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carb-aldehyde . This compound then reacted with 1,3-dimethylbarbituric acid or malononitrile to give crotonic condensation products .Molecular Structure Analysis

The molecular structure of “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” is characterized by the presence of an oxirane ring (also known as an epoxide) and a cyclobutane ring . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” can be inferred from similar compounds. For example, 1-(oxiran-2-ylmethyl)-1H-indoles have been used in the preparation of compounds with photosemiconductor properties . The presence of an oxirane ring in the molecule increases its synthetic potential due to the presence of two, nonequivalent reaction centers .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

“Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” serves as a starting material for synthesizing heterocyclic compounds, particularly indoles, which are prevalent in many natural products and pharmaceuticals . The compound’s reactivity with active methylene compounds can lead to the formation of crotonic condensation products, retaining the oxirane ring and contributing to the diversity of synthetic pathways .

Neurotropic Activity

The amino alcohol hydrochlorides derived from the compound exhibit high neurotropic activity. They are obtained by alkylation of ethoxy-carbonyl-methoxyindoles using epichlorohydrin and subsequent opening of the oxirane ring in the presence of amines. These derivatives show potential as pharmaceuticals, with activity approaching that of imipramine and the ability to enhance the pharmacological activity of Levodopa .

Photosemiconductor Properties

Derivatives of “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” have been used in the preparation of compounds with photosemiconductor properties. This application is significant in the field of electronics and materials science, where these compounds can be utilized in the development of new types of photosemiconductors .

Synthesis of Amino Acid Derivatives

The reaction of the compound with aroylglycines is particularly interesting as it yields indolyl methyleneoxazolones. These are valuable reagents in the synthesis of amino acid derivatives, which are essential in peptide synthesis and have broad applications in medicinal chemistry .

Intermediate in Natural Product Synthesis

The compound has been reported as an intermediate in the synthesis of natural cyclic peptides, such as cyclomarin A. This highlights its role in the synthesis of complex natural products that may have therapeutic applications .

Synthetic Potential in Organic Chemistry

The presence of both a carbonyl group and an oxiranylmethyl group in the molecule increases its synthetic potential. It provides two nonequivalent reaction centers, allowing for diverse reactions and the creation of various organic compounds .

Preparation of Crotonic Condensation Products

The aldehyde group in the compound can be utilized to prepare crotonic condensation products. These products have potential applications in the development of new materials and chemicals with specific properties .

Transformation into Amino Alcohols

The compound can be transformed into 1,2-amino alcohols containing an indole fragment. These amino alcohols have potential uses in medicinal chemistry, particularly in the synthesis of compounds with biological activity .

Safety and Hazards

“Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” is not intended for human or veterinary use. The safety information for a similar compound, 1-[(oxiran-2-yl)methyl]cyclobutane-1-carbonitrile, includes hazard statements such as H302, H312, H315, H317, H319, H332, H335, H341, indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and long-term exposure .

Zukünftige Richtungen

The future directions for the study of “Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate” could include further exploration of its synthesis, reactivity, and potential applications. Given the interesting properties of similar compounds, it could be worthwhile to investigate its potential uses in areas such as photosemiconductors .

Eigenschaften

IUPAC Name |

methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-11-8(10)9(3-2-4-9)5-7-6-12-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXDLCFWOIHVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)

![5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2871683.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide](/img/structure/B2871685.png)

![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871686.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)